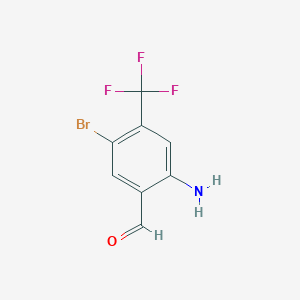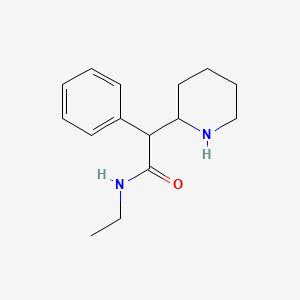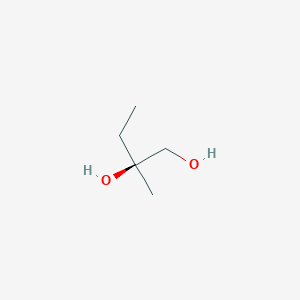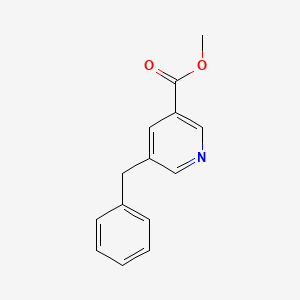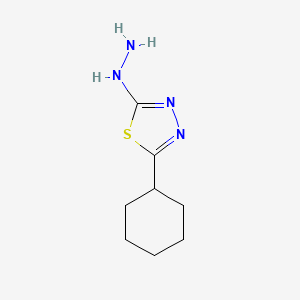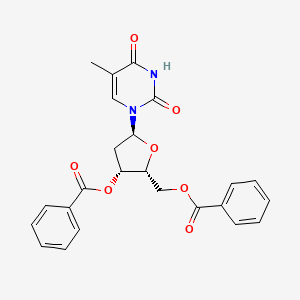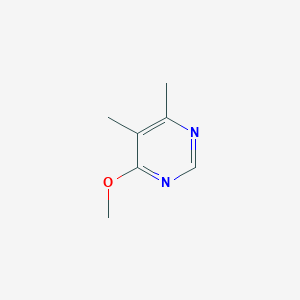
4-Methoxy-5,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-5,6-dimethylpyrimidine is a pyrimidine derivative characterized by the presence of methoxy and dimethyl groups attached to the pyrimidine ring. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanoacetate with urea, followed by cyclization and methylation steps . The reaction conditions often involve the use of solvents like methanol and catalysts such as dry hydrogen chloride gas.
Industrial Production Methods: Industrial production methods aim to optimize the yield and purity of this compound while minimizing environmental impact. Techniques such as green chemistry approaches are employed to reduce waste and improve efficiency. For instance, the use of non-toxic solvents and recyclable catalysts is preferred in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-5,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Applications De Recherche Scientifique
4-Methoxy-5,6-dimethylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Methoxy-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, influencing their structure and function. Molecular docking studies have shown that it can interact with DNA and proteins through groove binding modes, affecting their biological activity .
Comparaison Avec Des Composés Similaires
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and use in synthesizing anticancer agents.
2-Amino-4,6-dimethylpyrimidine: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-Chloro-4,6-dimethylpyrimidine: A precursor for synthesizing curcumin analogs and other bioactive compounds.
Uniqueness: 4-Methoxy-5,6-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
4-methoxy-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-5-6(2)8-4-9-7(5)10-3/h4H,1-3H3 |
Clé InChI |
KUWABBHSSROSGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN=C1OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



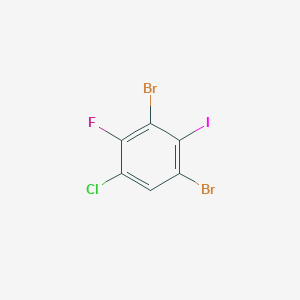
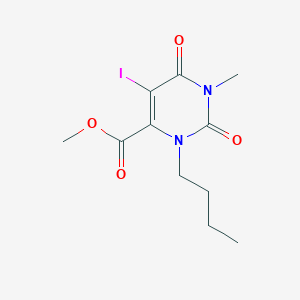


![[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B13097756.png)
![Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13097766.png)
